N-[4-(aminosulfonyl)phenyl]-3-phenylbutanamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-3-phenylbutanamide, commonly known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and materials science. APSB is a sulfonamide-based compound that has been synthesized using different methods and has shown promising results in several studies.
Mechanism of Action
The exact mechanism of action of APSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. APSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. APSB has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
APSB has been shown to have several biochemical and physiological effects. In vitro studies have shown that APSB inhibits the proliferation of cancer cells and induces apoptosis. APSB has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In vivo studies have shown that APSB improves glucose and lipid metabolism in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
APSB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, APSB has been shown to have low toxicity and high selectivity for certain enzymes and receptors. However, APSB also has some limitations, including its solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Future Directions
There are several future directions for research on APSB. One direction is to investigate the potential use of APSB in the treatment of cancer, diabetes, and other diseases. Another direction is to develop new materials based on APSB for use in biotechnology and materials science. Moreover, further studies are needed to fully understand the mechanism of action of APSB and its interactions with biological systems. Additionally, the development of new synthesis methods for APSB can improve its yield and purity.
Scientific Research Applications
APSB has been extensively studied for its potential applications in various fields of science. In the medical field, APSB has been investigated for its anti-inflammatory, antitumor, and antidiabetic properties. In biotechnology, APSB has been used as a building block for the synthesis of new materials such as polymers and dendrimers. Moreover, APSB has been studied for its potential use as a biosensor and in drug delivery systems.
properties
IUPAC Name |
3-phenyl-N-(4-sulfamoylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12(13-5-3-2-4-6-13)11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-10,12H,11H2,1H3,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKYJYWKKUGNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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